molecular formula C29H32N4O4 B10849042 H-Dmt-Aba-Gly-NH-Ph

H-Dmt-Aba-Gly-NH-Ph

Cat. No.: B10849042
M. Wt: 500.6 g/mol
InChI Key: JYNUREYKNAJNLW-UIOOFZCWSA-N
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Description

H-Dmt-Aba-Gly-NH-Ph is a peptidomimetic compound that incorporates 2’,6’-dimethyl-L-tyrosine (Dmt), azepinone-constrained amino acids (Aba), glycine (Gly), and a phenyl group (Ph). This compound has been studied for its potential as an opioid receptor ligand, exhibiting unique properties that make it a promising candidate for therapeutic applications, particularly in pain management .

Preparation Methods

The synthesis of H-Dmt-Aba-Gly-NH-Ph involves several steps, starting with the preparation of the individual amino acid components. The azepinone-constrained amino acids are synthesized through a series of reactions that constrain the side chain dihedral angles, leading to more potent and selective peptide ligands . The final compound is assembled using standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

H-Dmt-Aba-Gly-NH-Ph undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

H-Dmt-Aba-Gly-NH-Ph has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a model compound for studying the structure-activity relationships of peptidomimetics. In biology, it is used to investigate the interactions between opioid receptors and ligands, providing insights into receptor binding and activation mechanisms . In medicine, this compound shows promise as a therapeutic agent for pain relief, leveraging its high affinity and selectivity for opioid receptors .

Mechanism of Action

The mechanism of action of H-Dmt-Aba-Gly-NH-Ph involves its interaction with opioid receptors, particularly the mu-opioid receptor. The compound binds to the receptor, inducing a conformational change that activates intracellular signaling pathways. This activation leads to the inhibition of neurotransmitter release, resulting in analgesic effects . The molecular targets and pathways involved include G-protein-coupled receptor signaling and the modulation of ion channels .

Properties

Molecular Formula

C29H32N4O4

Molecular Weight

500.6 g/mol

IUPAC Name

(2S)-2-amino-N-[(4S)-2-(2-anilino-2-oxoethyl)-3-oxo-4,5-dihydro-1H-2-benzazepin-4-yl]-3-(4-hydroxy-2,6-dimethylphenyl)propanamide

InChI

InChI=1S/C29H32N4O4/c1-18-12-23(34)13-19(2)24(18)15-25(30)28(36)32-26-14-20-8-6-7-9-21(20)16-33(29(26)37)17-27(35)31-22-10-4-3-5-11-22/h3-13,25-26,34H,14-17,30H2,1-2H3,(H,31,35)(H,32,36)/t25-,26-/m0/s1

InChI Key

JYNUREYKNAJNLW-UIOOFZCWSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@H]2CC3=CC=CC=C3CN(C2=O)CC(=O)NC4=CC=CC=C4)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)NC2CC3=CC=CC=C3CN(C2=O)CC(=O)NC4=CC=CC=C4)N)C)O

Origin of Product

United States

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